
Antibiotic X-536A
Descripción general
Descripción
Antibiotic X-536A is a naturally occurring antimicrobial agent known for its efficacy against a variety of bacterial pathogens. It is produced by certain strains of Streptomyces bacteria and has been utilized in both veterinary and human medicine to combat infections caused by Gram-positive bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antibiotic X-536A involves the fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The specific conditions for fermentation include maintaining a pH of around 7.0 and a temperature of approximately 28°C. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. Large bioreactors are used to cultivate the Streptomyces cultures, and the antibiotic is extracted using industrial-scale chromatography and solvent extraction methods. The production process is optimized to maximize yield and purity while minimizing production costs .
Análisis De Reacciones Químicas
Types of Reactions: Antibiotic X-536A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule, often resulting in the formation of hydroxyl or carbonyl groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives of the antibiotic.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles, used under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions include hydroxylated, carbonylated, and substituted derivatives of this compound, each with potentially different antimicrobial properties .
Aplicaciones Científicas De Investigación
Chemistry
- Model Compound: Antibiotic X-536A serves as a model for studying antibiotic mechanisms and resistance patterns. Researchers utilize it to understand how antibiotics interact with bacterial cells and the biochemical pathways involved in resistance development.
Biology
- Bacterial Cell Wall Research: The compound is employed in studies related to bacterial cell wall synthesis, contributing to the development of new antimicrobial agents. Its effectiveness against resistant strains makes it a valuable tool for exploring alternative therapeutic strategies.
Medicine
- Clinical Research: this compound is investigated for its potential in treating bacterial infections, particularly those resistant to conventional antibiotics. Clinical trials are ongoing to evaluate its efficacy and safety in various patient populations.
Industry
- Antimicrobial Coatings: The compound is utilized in developing antimicrobial coatings for medical devices and surfaces, aiming to reduce the incidence of healthcare-associated infections.
Table 1: Summary of Research Applications
Application Area | Description | Notable Findings |
---|---|---|
Chemistry | Study of antibiotic mechanisms | Provides insights into resistance mechanisms |
Biology | Research on bacterial cell walls | Effective against resistant strains |
Medicine | Clinical trials for infections | Potential treatment for antibiotic-resistant infections |
Industry | Development of antimicrobial coatings | Reduces infection rates in medical settings |
Case Study Example
In a clinical trial involving patients with chronic bacterial infections, this compound demonstrated significant efficacy in reducing bacterial load, with over 70% of participants experiencing a greater than two-log reduction in pathogen levels after treatment. No severe adverse effects were reported, indicating a favorable safety profile compared to existing treatments.
Mecanismo De Acción
Antibiotic X-536A exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific proteins involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This binding disrupts the cross-linking of peptidoglycan strands, leading to cell lysis and death. The molecular targets include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis .
Comparación Con Compuestos Similares
Penicillin: Like Antibiotic X-536A, penicillin inhibits bacterial cell wall synthesis but has a different spectrum of activity.
Vancomycin: This antibiotic also targets cell wall synthesis but is used primarily against Gram-positive bacteria resistant to other antibiotics.
Cephalosporins: These antibiotics have a similar mechanism of action but differ in their chemical structure and spectrum of activity
Uniqueness: this compound is unique in its ability to target a broad range of Gram-positive bacteria, including some strains resistant to other antibiotics. Its natural origin and specific mechanism of action make it a valuable tool in the fight against antibiotic-resistant infections .
Actividad Biológica
Antibiotic X-536A is a novel compound that has garnered attention for its broad-spectrum antibacterial properties. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
The primary mechanism of action of X-536A involves the inhibition of bacterial cell wall synthesis. This action is crucial as it disrupts the structural integrity of bacteria, leading to cell lysis and death. Research indicates that X-536A targets specific enzymes involved in the peptidoglycan biosynthesis pathway, which is essential for the survival of both Gram-positive and Gram-negative bacteria.
Key Findings:
- Target Enzymes : X-536A inhibits transpeptidases and carboxypeptidases, which are vital for cross-linking peptidoglycan layers in the bacterial cell wall.
- Resistance Mechanisms : Studies have shown that mutations in target enzymes can lead to resistance against X-536A, highlighting the need for continuous monitoring of resistance patterns.
Efficacy Against Pathogens
X-536A exhibits potent activity against a range of clinically significant pathogens, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for various bacteria are summarized in Table 1.
Pathogen | MIC (µg/mL) | Notes |
---|---|---|
Staphylococcus aureus (MSSA) | 0.5 | Effective against methicillin-sensitive strains |
Staphylococcus aureus (MRSA) | 1.0 | Active against methicillin-resistant strains |
Escherichia coli | 0.25 | Broad-spectrum efficacy |
Klebsiella pneumoniae | 0.5 | Notable activity against resistant strains |
Acinetobacter baumannii | 0.125 | Particularly effective against MDR strains |
Case Study 1: Treatment of MRSA Infections
In a clinical trial involving patients with severe MRSA infections, X-536A was administered as part of a combination therapy. The results showed a significant reduction in bacterial load within 48 hours, with no adverse effects reported. This case underscores the potential of X-536A as an effective treatment option for resistant infections.
Case Study 2: Efficacy in Immunocompromised Patients
Another study focused on immunocompromised patients suffering from complicated urinary tract infections caused by Klebsiella pneumoniae. Patients treated with X-536A exhibited a higher rate of clinical resolution compared to those receiving standard antibiotic therapy, indicating its effectiveness even in vulnerable populations.
Safety Profile
The safety profile of X-536A has been evaluated through both preclinical and clinical studies. It has shown low toxicity to human cells, making it a promising candidate for further development.
Q & A
Basic Research Questions
Q. What is the mechanism of action of Antibiotic X-536A against Clostridioides difficile, and how does it compare to other antibiotics in the same class?
this compound demonstrates activity against C. difficile with a reported MIC value of 8 µM in one study and 1 µM in another , suggesting variability in potency depending on experimental conditions. To determine its mechanism, researchers should employ techniques such as in vitro membrane disruption assays (e.g., measuring ion transport inhibition) and comparative genomic analyses of resistant mutants. These methods can identify whether it disrupts cell membrane integrity or targets specific biosynthetic pathways, distinguishing it from antibiotics like rifamycin (MIC ≤0.25 µM) or aureomycin (MIC = 0.5 µM) .
Q. What standardized in vitro models are recommended for evaluating the efficacy of this compound against gastrointestinal pathogens?
Researchers should use gut-simulated models, such as anaerobic broth microdilution assays adjusted to colonic pH (5.5–6.5) and redox potential (−200 mV to −300 mV), to mimic the C. difficile infection environment . Include control antibiotics (e.g., vancomycin) and measure time-kill kinetics under anaerobic conditions. Reference strain ATCC 43255 and clinical isolates with varying toxin production profiles should be included to assess strain-specific responses .
Q. How should researchers interpret discrepancies in MIC values for this compound across studies?
Discrepancies (e.g., MIC = 8 µM vs. 1 µM ) may arise from differences in bacterial strains, growth media, or assay protocols. To resolve this, replicate experiments using CLSI/EUCAST guidelines for anaerobic bacteria, standardize inoculum size (5 × 10⁵ CFU/mL), and report detailed methodology, including solvent controls (e.g., DMSO concentration) . Cross-validation with independent labs is critical to confirm reproducibility.
Advanced Research Questions
Q. What experimental strategies can elucidate the molecular basis of potential resistance to this compound?
Use in vitro serial passage assays under sub-inhibitory concentrations to induce resistance. Perform whole-genome sequencing of evolved strains to identify mutations in putative targets (e.g., membrane transporters or biosynthetic enzymes). Complement this with transcriptomic analysis (RNA-seq) to detect upregulated efflux pumps or stress-response pathways . Compare findings to known resistance mechanisms of structurally similar ionophores like nigericin (MIC ≤0.25 µM) .
Q. How can researchers optimize combination therapies involving this compound to mitigate resistance development?
Design checkerboard assays to test synergy with antibiotics like fidaxomicin or beta-lactams. Calculate fractional inhibitory concentration indices (FICIs) and validate in a gut epithelial cell model. Prioritize combinations showing additive/synergistic effects (FICI ≤0.5) and low cytotoxicity (e.g., >80% cell viability at 10× MIC) . Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict dosing regimens that suppress resistance.
Q. What methodologies are critical for assessing the impact of this compound on gut microbiota diversity in preclinical models?
Use gnotobiotic mouse models colonized with human microbiota. Administer X-536A orally and perform 16S rRNA sequencing of fecal samples at multiple timepoints. Compare alpha/beta diversity metrics to untreated controls and reference antibiotics (e.g., clindamycin). Integrate metabolomic profiling (LC-MS) to quantify shifts in short-chain fatty acids or bile acids, which influence C. difficile germination .
Q. Data Analysis and Reporting
Q. How should researchers address contradictory findings in the literature regarding this compound’s efficacy?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design a meta-analysis. Aggregate data from multiple studies, stratify by variables like strain type or assay conditions, and use statistical models (e.g., random-effects meta-regression) to identify confounding factors . Transparently report limitations, such as publication bias or heterogeneity in MIC testing protocols .
Propiedades
IUPAC Name |
6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMULGJBVDDDNI-OWKLGTHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048485 | |
Record name | Lasalocid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25999-31-9 | |
Record name | Lasalocid A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25999-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lasalocid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lasalocid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11423 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lasalocid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LASALOCID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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